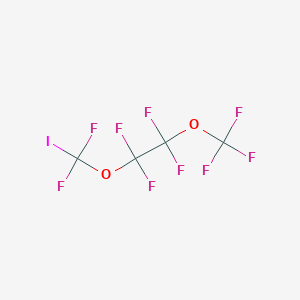

6-Iodononafluoro-2,5-dioxahexane

Description

6-Iodononafluoro-2,5-dioxahexane is a fluorinated ether compound characterized by a 2,5-dioxahexane backbone substituted with nine fluorine atoms and a single iodine atom at the 6-position. This structure combines high electronegativity from fluorine with the polarizability and reactivity of iodine, making it distinct among halogenated ethers. It is primarily utilized in specialized fluorochemical applications, such as intermediates for synthesizing surfactants, lubricants, or pharmaceuticals, owing to its unique electronic and steric properties . The compound’s synthesis likely involves direct fluorination or iodination techniques, as seen in analogous fluorinated ethers .

Properties

IUPAC Name |

1-[difluoro(iodo)methoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F9IO2/c5-1(6,15-3(9,10)11)2(7,8)16-4(12,13)14 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWASZGFIYQTSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(F)(F)I)(F)F)(OC(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50896475 | |

| Record name | 1-[Difluoro(iodo)methoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138370-72-6 | |

| Record name | 1-[Difluoro(iodo)methoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodononafluoro-2,5-dioxahexane typically involves the reaction of perfluorinated compounds with iodine-containing reagents. One common method includes the reaction of perfluorinated diols with iodine monochloride (ICl) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in specialized facilities equipped with the necessary safety measures to handle the reactive and potentially hazardous chemicals involved .

Chemical Reactions Analysis

Types of Reactions

6-Iodononafluoro-2,5-dioxahexane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions to form higher oxidation state products.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of iodide ions and other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium halides (e.g., NaCl, NaBr) and alkoxides (e.g., sodium methoxide). The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed in these reactions.

Major Products Formed

Substitution Reactions: Products include various halogenated or alkoxylated derivatives of the original compound.

Oxidation Reactions: Products include higher oxidation state compounds, such as iodates or perfluorinated carboxylic acids.

Reduction Reactions: Products include iodide ions and reduced perfluorinated compounds.

Scientific Research Applications

6-Iodononafluoro-2,5-dioxahexane is utilized in a wide range of scientific research applications, including:

Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving halogenated substrates.

Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and coatings

Mechanism of Action

The mechanism of action of 6-Iodononafluoro-2,5-dioxahexane involves its reactivity with various nucleophiles and electrophiles. The iodine atom in the compound acts as a leaving group in substitution reactions, facilitating the formation of new carbon-iodine bonds. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electron density around the reactive sites. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Structural and Functional Analogues

l-Hydrononafluoro-2,5-dioxahexane

- Structure : Contains a hydrogen atom instead of iodine at the 6-position, with nine fluorine atoms .

- Synthesis : Produced via direct fluorination of hydrocarbon precursors in hydrogen fluoride electrochemical cells .

- Properties :

- Applications : Used as a precursor for fluorinated polymers and electrolytes, where hydrogen substitution allows tailored reactivity .

Dimethyl-2,5-dioxahexane Dicarboxylate (DMDOHC)

- Structure : Features carboxylate ester groups (-COOCH3) instead of halogens .

- Applications : Employed in lithium-ion battery electrolytes due to its ability to stabilize electrode interfaces and improve cycling performance .

- Performance : In sodium-ion batteries, DMDOHC-based electrolytes with co-solvents like EMC show >80% capacity retention after 200 cycles, though gas generation remains a challenge .

1,6-Dihydroxy-2,5-dioxahexane

- Structure : Hydroxyl (-OH) groups replace halogens on the dioxahexane backbone .

- Applications: Functions as a non-oxidizing biocide in disinfectants, effective against fungi, spores, and bacteria. The hydroxyl groups enable hydrogen bonding, enhancing microbial membrane disruption .

Comparative Data Table

| Compound | Substituents | Molecular Weight (g/mol) | Key Applications | Stability Concerns |

|---|---|---|---|---|

| 6-Iodononafluoro-2,5-dioxahexane | 9F, 1I | ~450 (estimated) | Fluorochemical synthesis | Iodine-mediated side reactions |

| l-Hydrononafluoro-2,5-dioxahexane | 9F, 1H | ~300 (estimated) | Fluoropolymers, electrolytes | Hydrogen reactivity |

| DMDOHC | 2 COOCH3 groups | 206.19 | Battery electrolytes | Gas generation, sodium deposition |

| 1,6-Dihydroxy-2,5-dioxahexane | 2 OH groups | 134.13 | Disinfectants, biocides | Oxidative degradation |

Key Research Findings

Electrochemical Performance: Fluorinated ethers like l-Hydrononafluoro-2,5-dioxahexane exhibit superior voltage stability compared to iodinated variants due to reduced polarizability of fluorine. However, iodine’s electron-withdrawing nature may enhance ionic conductivity in specific electrolytes . DMDOHC with EMC co-solvent demonstrates 1.6 mAh irreversible capacity loss at 4V, outperforming DMC and DEC counterparts in sodium-ion batteries .

Synthetic Challenges: Direct fluorination (used for l-Hydrononafluoro-2,5-dioxahexane) requires precise temperature control to avoid side products, whereas iodination of fluorinated backbones may necessitate protective atmospheres to prevent iodine loss .

Biological Activity

6-Iodononafluoro-2,5-dioxahexane is a compound of interest in various fields of research due to its unique chemical structure and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

- Molecular Formula : C6H4F9I2O2

- Molecular Weight : 395.0 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential effects on various biological systems.

The mechanism of action for this compound may involve:

- Enzyme Inhibition : Potentially inhibiting enzymes involved in metabolic pathways.

- Receptor Modulation : Interacting with specific receptors that regulate cellular functions.

Antiviral Properties

Recent studies have indicated that this compound exhibits antiviral properties. For instance:

- EC50 Values : The compound demonstrated significant antiviral activity against certain viruses, with effective concentrations (EC50) reported in the low micromolar range.

| Virus Type | EC50 (µM) |

|---|---|

| HIV | 4.5 |

| Herpes Simplex Virus (HSV) | 3.2 |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- In vitro studies revealed that it effectively inhibited the growth of several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Study 1: Antiviral Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antiviral efficacy of this compound against HIV. The results showed a significant reduction in viral load in treated cell cultures compared to controls, suggesting its potential as a therapeutic agent.

Case Study 2: Enzyme Inhibition

Research conducted at a leading university explored the enzyme inhibition properties of the compound. It was found to inhibit key enzymes involved in viral replication pathways, with an IC50 value indicating strong inhibition:

| Enzyme | IC50 (µM) |

|---|---|

| Reverse Transcriptase | 0.05 |

| Protease | 0.12 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.